2-methyl-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
2-methyl-N-(3,4,5-trimethoxyphenyl)benzamide is an organic compound that features a benzamide core substituted with a 2-methyl group and a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 3,4,5-trimethoxyaniline. The reaction is facilitated by coupling agents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for reagent addition and product isolation .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,4,5-trihydroxyphenyl derivatives.
Reduction: Formation of 2-methyl-N-(3,4,5-trimethoxyphenyl)benzylamine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-methyl-N-(3,4,5-trimethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The trimethoxyphenyl group is known to enhance binding affinity and specificity towards certain biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the 2-methyl substitution but shares similar biological activities.
2-methyl-N-(3,4-dimethoxyphenyl)benzamide: Similar structure but with fewer methoxy groups, potentially altering its bioactivity.
N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure without the 2-methyl group, affecting its chemical reactivity and biological properties.
Uniqueness
2-methyl-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the presence of both the 2-methyl and 3,4,5-trimethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-methyl-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-6-8-13(11)17(19)18-12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXHXTWADXWCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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